![molecular formula C11H18O B160753 (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one CAS No. 137143-75-0](/img/structure/B160753.png)
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one, also known as menthone, is a naturally occurring terpene found in various essential oils such as peppermint, eucalyptus, and pennyroyal. It has been widely used in the food, fragrance, and pharmaceutical industries due to its unique aroma and flavor. In recent years, menthone has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Menthone has also been shown to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and pain.
Effets Biochimiques Et Physiologiques
Menthone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Menthone has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have insecticidal properties against various pests.
Avantages Et Limitations Des Expériences En Laboratoire
Menthone has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds. It also has a unique aroma and flavor, making it easy to detect in experiments. However, (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one. One area of interest is its potential use as an anti-cancer agent. Studies have shown that (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential use as an insecticide in agriculture. Menthone has been shown to have insecticidal properties against various pests, but more research is needed to determine its effectiveness and safety in agricultural settings. Finally, more research is needed to fully understand the mechanism of action of (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one and its potential therapeutic applications.
Méthodes De Synthèse
Menthone can be synthesized through the oxidation of menthol, which is obtained from the essential oils of mint plants. The oxidation process can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, or hydrogen peroxide. The yield and purity of the synthesized (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one depend on the reaction conditions and the choice of oxidizing agent.
Applications De Recherche Scientifique
Menthone has been studied for its potential therapeutic properties in various scientific fields. In the pharmaceutical industry, it has been investigated as an anti-inflammatory, analgesic, and anti-cancer agent. Menthone has also been shown to have antimicrobial and insecticidal properties, making it a potential candidate for use in the agricultural industry.
Propriétés
Numéro CAS |
137143-75-0 |
|---|---|
Nom du produit |
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(1R,6S)-6-propan-2-ylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11-6-3-4-10(12)9(11)5-7-11/h8-9H,3-7H2,1-2H3/t9-,11-/m0/s1 |
Clé InChI |
UPTVLASMUHEWDH-ONGXEEELSA-N |
SMILES isomérique |
CC(C)[C@@]12CCCC(=O)[C@@H]1CC2 |
SMILES |
CC(C)C12CCCC(=O)C1CC2 |
SMILES canonique |
CC(C)C12CCCC(=O)C1CC2 |
Synonymes |
Bicyclo[4.2.0]octan-2-one, 6-(1-methylethyl)-, (1R,6S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



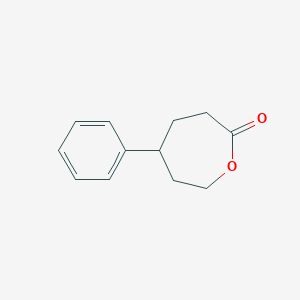
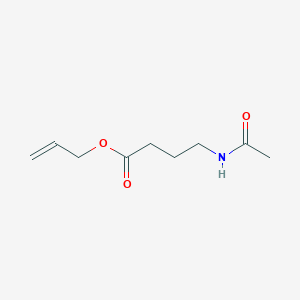
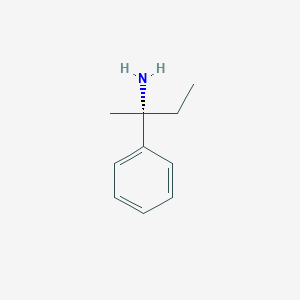
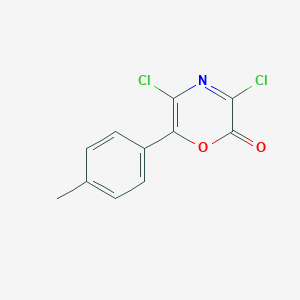
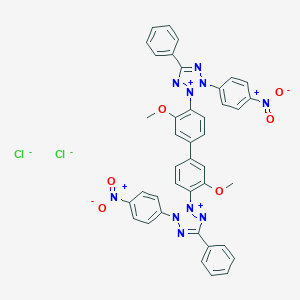
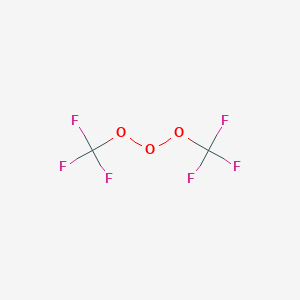
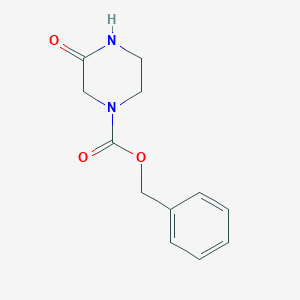
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
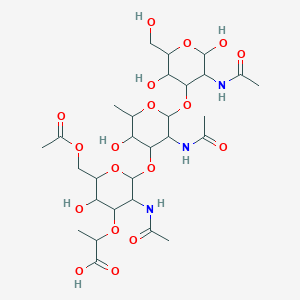
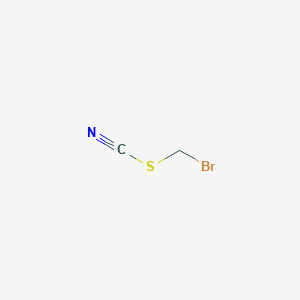
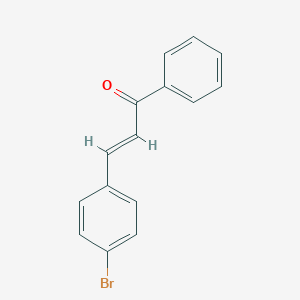
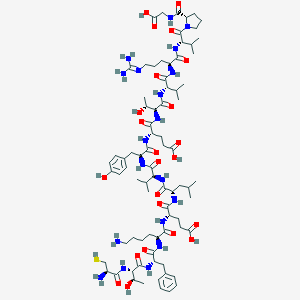
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)